molecular formula C19H23N2O6P B8302760 CGS 24128

CGS 24128

Cat. No.: B8302760
M. Wt: 406.4 g/mol
InChI Key: MVRLTBIHUWUGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine is a complex organic compound that belongs to the class of phosphono amino acids This compound is characterized by the presence of a biphenyl group, a phosphonomethyl group, and an alanyl-beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine typically involves multiple steps, including the formation of the biphenyl group, the introduction of the phosphonomethyl group, and the coupling with alanyl-beta-alanine. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The biphenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols.

Scientific Research Applications

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can affect various biochemical pathways, resulting in the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2’-Phosphonomethyl[1,1’-biphenyl]-3-yl]alanine
  • β-Alanine
  • N-Phosphonomethylglycine

Uniqueness

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine is unique due to its specific structural features, such as the presence of both a biphenyl group and a phosphonomethyl group

Properties

Molecular Formula

C19H23N2O6P

Molecular Weight

406.4 g/mol

IUPAC Name

3-[[3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C19H23N2O6P/c22-18(23)10-11-20-19(24)17(21-13-28(25,26)27)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H,20,24)(H,22,23)(H2,25,26,27)

InChI Key

MVRLTBIHUWUGAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)O)NCP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of t-butyl N-[2-(dimethylphosphonomethylamino)-3-(4-biphenylyl)-propionyl]-3-aminopropionate (0.38 g, 0.78 mmol) in 30% HBr/glacial HOAc is stirred at room temperature for 6.5 hours. After concentration to about 1/10 volume, ether (40 mL) is added and the solid filtered. The solid is then suspended in water (3 mL), filtered off and washed with water to obtain N-[2-(phosphonomethylamino)-3-(4-biphenylyl)-propionyl]-3-aminopropionic acid, m.p. 242°-244° dec.
Name
t-butyl N-[2-(dimethylphosphonomethylamino)-3-(4-biphenylyl)-propionyl]-3-aminopropionate
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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